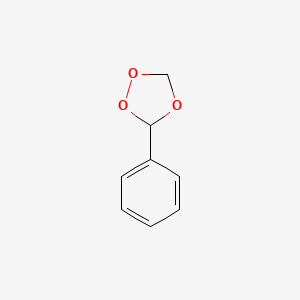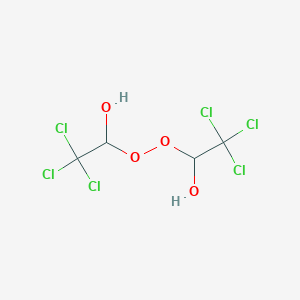![molecular formula C18H14N2O3 B14713703 3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine CAS No. 6638-20-6](/img/structure/B14713703.png)
3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. This particular compound features a naphthalene ring fused to the oxazine ring, with a nitrophenyl group attached at the third position. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine typically involves multicomponent reactions. One common method involves the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO₂·HClO₄ in ethanol as the solvent . Another approach uses a reusable magnetic catalyst (GO-Fe₃O₄–Ti(IV)) to achieve high yields and short reaction times .
Industrial Production Methods
The catalysts used in these methods are characterized by their thermal stability, reusability, and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine involves its interaction with molecular targets such as COX enzymes. The compound inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazine: A simpler oxazine derivative with significant pharmacological applications.
Dioxazine: A pentacyclic compound consisting of two oxazine subunits, used as a pigment.
Uniqueness
3-(3-Nitrophenyl)-3,4-dihydro-2H-naphtho[2,1-e][1,3]oxazine is unique due to its fused naphthalene and oxazine rings, along with the nitrophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
6638-20-6 |
|---|---|
Molecular Formula |
C18H14N2O3 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-2,4-dihydrobenzo[h][1,3]benzoxazine |
InChI |
InChI=1S/C18H14N2O3/c21-20(22)16-6-3-5-15(10-16)19-11-14-9-8-13-4-1-2-7-17(13)18(14)23-12-19/h1-10H,11-12H2 |
InChI Key |
GCAWLSXZBLFREI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)OCN1C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)




![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)

